molecular formula C8H7ClN2 B2423886 8-(Chloromethyl)imidazo[1,5-a]pyridine CAS No. 1446321-83-0

8-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2423886
CAS No.: 1446321-83-0
M. Wt: 166.61
InChI Key: OYWLHTSJJNUEEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biological targets.

Mode of Action

The exact mode of action of 8-(Chloromethyl)imidazo[1,5-a]pyridine remains unclear due to the lack of specific studies . Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Given the broad use of imidazo[1,5-a]pyridine derivatives in pharmaceuticals and agrochemicals , it is likely that this compound influences multiple pathways, potentially including those involved in cell signaling, metabolism, and other cellular processes.

Result of Action

Given the compound’s structural significance in various pharmaceuticals and agrochemicals , it is likely to exert a range of effects at the molecular and cellular levels.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Chloromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .

Properties

IUPAC Name

8-(chloromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLHTSJJNUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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